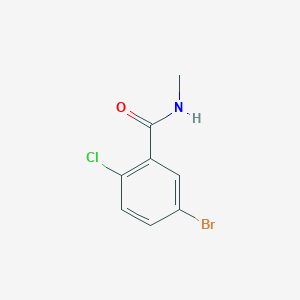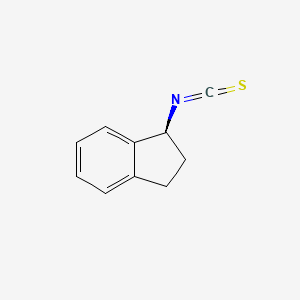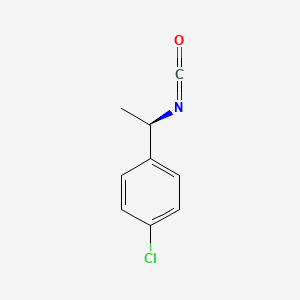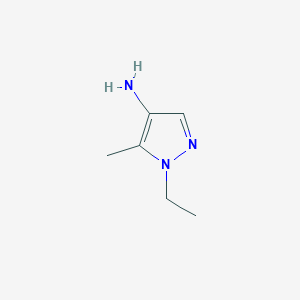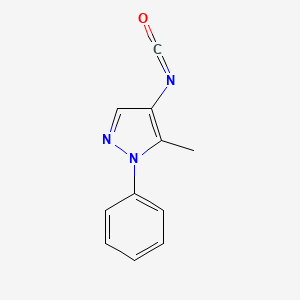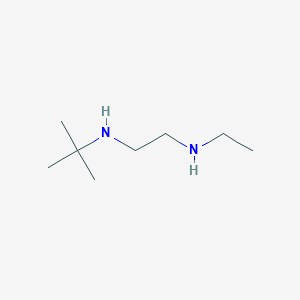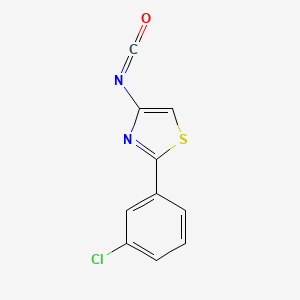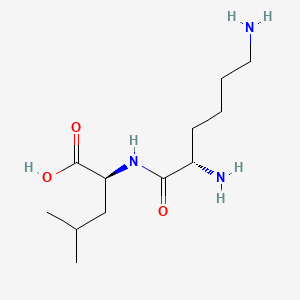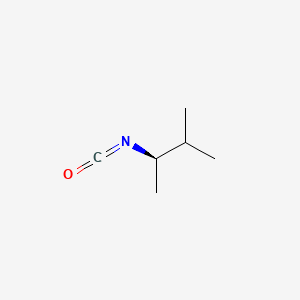
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate
Descripción general
Descripción
“Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate” is a chemical compound with the molecular formula C13H9F3O5S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate can be represented by the SMILES notation: COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F . The molecular weight of this compound is 334.27 .Aplicaciones Científicas De Investigación
-
Proteomics Research : Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound might be used in the analysis or synthesis of proteins in this field .
-
Trifluoromethylation Reactions : There have been recent advances in transition metal-mediated trifluoromethylation reactions . Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . This compound might be used in such reactions, contributing to the development of new drugs and agrochemicals .
-
Methylating Agent : Methyl trifluoromethanesulfonate, also commonly called methyl triflate, is a powerful methylating agent . Given the structural similarities, Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate might also serve as a methylating agent in organic chemistry .
-
Proteomics Research : Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound might be used in the analysis or synthesis of proteins in this field .
-
Trifluoromethylation Reactions : There have been recent advances in transition metal-mediated trifluoromethylation reactions . Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . This compound might be used in such reactions, contributing to the development of new drugs and agrochemicals .
-
Methylating Agent : Methyl trifluoromethanesulfonate, also commonly called methyl triflate, is a powerful methylating agent . Given the structural similarities, Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate might also serve as a methylating agent in organic chemistry .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDWDCWSCPFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452799 | |
| Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate | |
CAS RN |
200573-11-1 | |
| Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
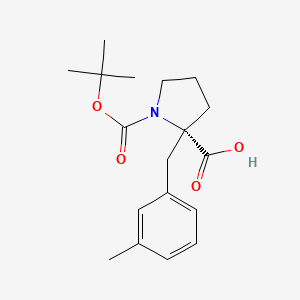
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
